N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core with two benzo[d]thiazol-2-yl groups substituted at the N2 and N6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Derivatives: The initial step involves the synthesis of 4-methoxy-7-methylbenzo[d]thiazole derivatives. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Pyridine-2,6-dicarboxylic Acid: The benzo[d]thiazole derivatives are then coupled with pyridine-2,6-dicarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired dicarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique molecular structure.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Catalysis: The compound serves as a catalyst in various organic transformations, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and thus exerting its therapeutic effects.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Pyridine-2,6-dicarboxamide Derivatives: Other derivatives of pyridine-2,6-dicarboxamide also show potential in medicinal and material science applications.
Uniqueness
N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to its dual benzo[d]thiazole substitution, which enhances its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
2-N,6-N-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S2/c1-12-8-10-16(33-3)18-20(12)35-24(27-18)29-22(31)14-6-5-7-15(26-14)23(32)30-25-28-19-17(34-4)11-9-13(2)21(19)36-25/h5-11H,1-4H3,(H,27,29,31)(H,28,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAIOOSYFJVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=C5S4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.